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POLY(P-IODOSTYRENE)

Cat. No.: B1165981
CAS No.: 24936-53-6
M. Wt: NA
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Description

Historical Context and Evolution of Research on Halogenated Styrenic Polymers

The history of halogenated styrenic polymers is intertwined with the broader development of polymer science and the search for materials with tailored properties. Polystyrene itself was first polymerized in 1839, with commercial synthesis beginning in 1925. researchgate.net Early research into modifying polystyrene focused on improving properties such as flammability, leading to the use of halogenated compounds as fire retardants. researchgate.netencyclopedia.pubmdpi.com Over the last 40 years, a wide range of halogenated products were developed for various forms of polystyrene to meet fire safety requirements. mdpi.com However, many well-known halogen-based fire retardants are now considered persistent pollutants with associated health and environmental hazards, leading to their withdrawal from use in certain regions. researchgate.netencyclopedia.pubmdpi.comresearchgate.net This shift has spurred interest in alternative modification routes and a deeper understanding of the properties imparted by different halogens on the polystyrene structure.

Research has explored various halogenated styrenic monomers and their polymers, including those containing chlorine, bromine, and iodine. While extensive research exists on polystyrenic derivatives, halostyrenes and their polymers, particularly iodinated ones, have been relatively less explored compared to their brominated or chlorinated counterparts. sjsu.edudigitellinc.com The evolution of research has moved towards more controlled polymerization techniques and post-polymerization modification strategies to precisely incorporate halogen atoms and subsequently utilize their reactivity.

Significance of Iodine Functionalization in Polymer Design and Synthesis

The incorporation of iodine atoms into polymer structures, a process known as iodine functionalization, is significant in polymer design and synthesis due to the unique chemical reactivity of the carbon-iodine bond. Iodine is the largest and most polarizable halogen, making the C-I bond weaker and more reactive compared to C-Cl or C-Br bonds. This enhanced reactivity is particularly valuable for post-polymerization modification reactions.

Iodine functionalization allows for the creation of polymers with reactive sites that can undergo various chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira coupling) sjsu.edudigitellinc.comrsc.org, which enable the introduction of a wide range of functional groups onto the polymer backbone or side chains. This capability is crucial for tailoring the polymer's properties for specific applications. The ability to precisely control the placement and density of iodine functional groups through controlled polymerization techniques further enhances the versatility of this approach.

Furthermore, iodine-containing polymers can act as precursors for the generation of hypervalent iodine compounds, which are useful reagents in organic synthesis and polymer science. sjsu.edudigitellinc.comnii.ac.jprsc.orgresearchgate.net

Position of POLY(P-IODOSTYRENE) as a Key Intermediate in Advanced Polymer Chemistry

POLY(P-IODOSTYRENE) holds a crucial position as a key intermediate in advanced polymer chemistry primarily because the iodine atom on the phenyl ring serves as a highly versatile handle for further chemical modifications. The relative lability of the carbon-iodine bond makes it an excellent leaving group in various coupling reactions. sjsu.edudigitellinc.com

One significant application of poly(p-iodostyrene) as an intermediate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. sjsu.edudigitellinc.comrsc.org These reactions allow for the grafting of various organic moieties onto the polymer chain, leading to the synthesis of functional copolymers and complex polymer architectures that are difficult or impossible to obtain by direct polymerization of functionalized monomers. For example, Sonogashira coupling has been used to convert the iodine moiety in poly(p-iodostyrene) into phenylacetylene (B144264) moieties, demonstrating the potential for creating polymers with tailored electronic or optical properties. rsc.org

Beyond cross-coupling, poly(p-iodostyrene) can be converted into polymer-supported hypervalent iodine reagents, which are valuable in various oxidation reactions and other organic transformations. sjsu.edudigitellinc.comnii.ac.jprsc.orgresearchgate.net This highlights its role in enabling heterogeneous catalysis and more environmentally benign synthetic routes. The ability to recover and reuse the polymer support in such applications underscores its importance in sustainable chemistry. researchgate.nettandfonline.com

Another area where poly(p-iodostyrene) serves as an intermediate is in the preparation of polymer-supported carbonium ion resins, which can be used as ion exchange resins in organic solvent systems. This involves lithiating the poly(p-iodostyrene) and then reacting it with an appropriate ketone. google.com

Current Research Landscape and Emerging Academic Trends for POLY(P-IODOSTYRENE)

Current research involving POLY(P-IODOSTYRENE) is focused on leveraging its reactivity for the synthesis of novel functional polymers and exploring its applications in various advanced materials. A significant trend is the use of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined poly(4-iodostyrene) with precise control over molecular weight and dispersity. sjsu.edudigitellinc.com This allows for the creation of block copolymers and control over polymer architecture, which is essential for tuning material properties. sjsu.edu

Post-polymerization modification via palladium-catalyzed cross-coupling reactions remains a key area of research, enabling the synthesis of polymers with diverse functionalities for applications ranging from charge-transfer complexes to polymer-supported reagents. sjsu.edudigitellinc.com Researchers are exploring the efficacy of reactions like the Suzuki cross-coupling on poly(4-iodostyrene) to create styrenic polymers with varied side chains. sjsu.edudigitellinc.com

Emerging trends include the development of iodine-functionalized polymers for applications in areas such as iodine capture, particularly in the context of nuclear waste remediation. nih.govrsc.orgmdpi.com The affinity of iodine for certain functional groups and porous structures is being exploited to develop efficient adsorbent materials. Research is also exploring the use of iodine-containing polymers in the design of functional copolymers with properties like flame retardancy, although the focus is increasingly shifting towards halogen-free alternatives due to environmental concerns. encyclopedia.pubmdpi.comresearchgate.netfuchslab.de

The synthesis of well-defined halogenated styrenic (co)polymers through controlled polymerization followed by post-modification is a promising route being investigated. rsc.org This approach allows for the precise introduction of iodine atoms, which can then be transformed into other functional groups.

Properties

CAS No.

24936-53-6

Molecular Weight

NA

Synonyms

POLY(P-IODOSTYRENE)

Origin of Product

United States

Synthetic Methodologies for Poly P Iodostyrene

Monomer Synthesis Strategies for p-Iodostyrene

The availability and purity of the p-iodostyrene monomer are critical for the successful synthesis of high-quality poly(p-iodostyrene). Research has explored various synthetic routes, ranging from traditional laboratory-scale methods to the development of more scalable and economically viable processes.

Conventional Synthetic Routes to p-Iodostyrene

A common laboratory-scale synthesis of p-iodostyrene involves the Wittig reaction. This method utilizes p-iodobenzaldehyde as a precursor. In a typical procedure, a phosphonium (B103445) ylide is generated from methyltriphenylphosphonium (B96628) iodide and a strong base like butyllithium. This ylide then reacts with p-iodobenzaldehyde to form the desired p-iodostyrene. This route has been reported to achieve yields of around 77%.

Another approach involves a palladium-catalyzed cross-coupling reaction. For instance, 1,4-diiodobenzene (B128391) can be reacted with a vinylating agent in the presence of a palladium catalyst to yield p-iodostyrene. While effective, the cost and potential toxicity of the palladium catalyst are considerations for larger-scale production.

Development of Scalable and Economically Feasible Monomer Preparation

The limited commercial availability of p-iodostyrene has prompted research into developing more scalable and cost-effective synthetic methods. The goal is to devise routes that avoid expensive reagents and complex purification procedures, making the monomer more accessible for both academic research and potential industrial applications. These efforts are crucial for the broader investigation and utilization of poly(p-iodostyrene) and its derivatives.

Homopolymerization Techniques of p-Iodostyrene

To create well-defined poly(p-iodostyrene) with controlled molecular weights and narrow molecular weight distributions, controlled radical polymerization techniques are employed.

Controlled Radical Polymerization (CRP) of p-Iodostyrene

Controlled radical polymerization (CRP) methods offer precise control over the polymerization process, enabling the synthesis of polymers with predetermined characteristics. Among the various CRP techniques, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been successfully applied to the homopolymerization of p-iodostyrene.

RAFT polymerization is a versatile CRP technique that can be used with a wide range of monomers, including styrenics. It relies on the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process. This allows for the growth of polymer chains in a living manner, resulting in polymers with low dispersity (Đ). The successful RAFT polymerization of p-iodostyrene has been demonstrated to produce well-defined homopolymers.

Kinetic investigations typically involve monitoring the monomer conversion over time under various reaction conditions, such as temperature, initiator concentration, and the ratio of monomer to RAFT agent. The linearity of the first-order kinetic plot (ln([M]₀/[M]) versus time) and the linear evolution of number-average molecular weight (Mn) with conversion are key indicators of a controlled polymerization process.

For a representative understanding of the kinetic parameters that would be investigated for p-iodostyrene, the following table presents data from a kinetic study on the RAFT polymerization of p-acetoxystyrene, a structurally related monomer. This data illustrates how varying reaction conditions can influence the polymerization rate and the characteristics of the resulting polymer.

Table 1: Representative Kinetic Data for the RAFT Polymerization of a Styrenic Monomer (p-acetoxystyrene) under Various Conditions

Entry[M]₀/[CTA]₀/[I]₀SolventTemp (°C)Time (h)Conversion (%)Mn,theo ( g/mol )Mn,SEC ( g/mol )Đ
1100/1/0.1Dioxane704254,2004,5001.15
2100/1/0.1Dioxane802305,0005,2001.12
3200/1/0.1Dioxane7084013,00013,5001.18
4100/1/0.2Dioxane702.5284,7004,9001.14
5100/1/0.1Toluene (B28343)705223,7004,0001.16

This table is based on representative data for a related styrenic monomer, p-acetoxystyrene, to illustrate the type of kinetic investigation that would be relevant for p-iodostyrene. [M]₀, [CTA]₀, and [I]₀ are the initial concentrations of monomer, chain transfer agent, and initiator, respectively. Mn,theo is the theoretical number-average molecular weight, Mn,SEC is the number-average molecular weight determined by size-exclusion chromatography, and Đ is the dispersity.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of p-Iodostyrene

Free Radical Polymerization of p-Iodostyrene

Conventional (or "free") radical polymerization is a robust and widely used industrial method that does not involve a reversible deactivation mechanism. Polymerization is initiated by the decomposition of a radical initiator, followed by rapid and uncontrolled propagation until the growing chain is terminated by another radical through combination or disproportionation. This lack of control results in polymers with broad molecular weight distributions (typically Đ > 2) and molecular weights that are difficult to predict. uvebtech.com

The rate of polymerization (R_p) is generally described by the following kinetic relationship: R_p = k_p [M] ( (f k_d [I]) / k_t )^0.5 where k_p, k_d, and k_t are the rate constants for propagation, initiator decomposition, and termination, respectively; [M] and [I] are the concentrations of monomer and initiator; and f is the initiator efficiency. youtube.comfrontiersin.org

Bulk polymerization is carried out using only the monomer and a dissolved initiator, without any solvent. scribd.com This method offers the advantage of producing a very pure polymer and achieving high rates of polymerization. uni-bonn.de

However, the process is highly exothermic, and as polymerization proceeds, the viscosity of the medium increases dramatically. This rise in viscosity hinders heat dissipation and can lead to a dangerous autoacceleration phenomenon known as the gel effect or Trommsdorff effect, where termination reactions are suppressed, causing the reaction rate and temperature to increase uncontrollably. reddit.com This effect makes temperature control difficult and often results in a very broad molecular weight distribution.

For p-iodostyrene, a typical bulk polymerization would involve dissolving an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in the liquid monomer and heating the mixture (e.g., 60-90 °C) to initiate the reaction. uni-bonn.de

Initiator[Initiator] (mol/L)Temp (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
AIBN0.0260345150,0002.1
BPO0.01580260210,0002.5
This table shows representative data for the bulk free radical polymerization of styrene (B11656) to illustrate typical outcomes. uni-bonn.deresearchgate.net

In solution polymerization, the monomer and initiator are dissolved in an inert solvent. wikipedia.org This technique effectively addresses the main drawbacks of bulk polymerization. The solvent acts as a heat sink, facilitating temperature control and reducing the risk of autoacceleration. blucher.com.br The lower viscosity of the solution also simplifies handling and processing.

The primary disadvantages of solution polymerization are the reduced rate of polymerization due to the dilution of the monomer and initiator, and the need to remove the solvent from the final polymer product, which adds cost and complexity to the process. wikipedia.org Furthermore, chain transfer to the solvent can occur, which may limit the achievable molecular weight. wikipedia.org

A typical solution polymerization of p-iodostyrene would involve dissolving the monomer and an initiator (e.g., AIBN) in a suitable solvent like toluene or ethylbenzene (B125841) and heating the solution to the desired reaction temperature. blucher.com.br

Suspension Polymerization for Microsphere Formation

Suspension polymerization is a well-established heterogeneous polymerization technique used to produce polymer beads or microspheres in the micrometer to millimeter size range. In this process, a water-insoluble monomer, such as p-iodostyrene, is dispersed as fine droplets in an aqueous phase. The polymerization is initiated by a monomer-soluble initiator, effectively turning each monomer droplet into a miniature bulk polymerization reactor. wikipedia.org

The key to successful suspension polymerization is the prevention of droplet coalescence as the polymerizing droplets become sticky. This is achieved by continuous agitation of the mixture and the addition of a suspending agent or stabilizer. wikipedia.org Common stabilizers include water-soluble polymers like polyvinyl alcohol (PVA) or sparingly soluble inorganic salts such as tricalcium phosphate. google.comyoutube.com

The final particle size of the resulting poly(p-iodostyrene) microspheres is influenced by several factors:

Stirring Speed: Higher agitation rates lead to smaller monomer droplets and, consequently, smaller polymer beads. researchgate.net

Stabilizer Type and Concentration: The effectiveness and concentration of the suspending agent play a crucial role in maintaining the stability of the dispersion.

Monomer-to-Water Ratio: The phase ratio affects the viscosity of the suspension and the efficiency of dispersion.

A typical experimental setup involves charging a reactor with water and the suspending agent, followed by the addition of the p-iodostyrene monomer containing a dissolved free-radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile). The mixture is heated under constant agitation to initiate polymerization, which proceeds for several hours to achieve high conversion. youtube.com The resulting solid, spherical beads of poly(p-iodostyrene) are then collected by filtration, washed to remove the stabilizer, and dried.

ParameterInfluence on Microsphere PropertiesTypical Conditions for Styrene Systems
Stirring SpeedInversely proportional to particle size (higher speed = smaller beads)300-450 rpm
InitiatorMonomer-soluble free-radical initiator (e.g., Benzoyl Peroxide)0.5-1.5% by weight of monomer
Suspending AgentPrevents droplet agglomeration (e.g., Polyvinyl alcohol)~0.3% w/v in aqueous phase
TemperatureAffects polymerization rate and initiator decomposition85-95°C

Copolymerization Strategies Involving p-Iodostyrene

Copolymerization allows for the modification of polymer properties by incorporating two or more different monomeric units into a single polymer chain. The inclusion of p-iodostyrene in copolymer structures provides a reactive handle for further chemical modifications.

Statistical Copolymerization with Various Monomers

In statistical (or random) copolymerization, the monomer units are distributed randomly along the polymer chain. The composition and microstructure of the resulting copolymer are primarily determined by the relative concentrations of the monomers in the feed and their respective reactivity ratios.

The reactivity ratios, denoted as r₁ and r₂, are defined as the ratio of the rate constant for a propagating chain ending in one monomer adding to its own type of monomer versus the rate constant for it adding to the other type of monomer. scielo.org These ratios can be determined experimentally by conducting a series of polymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion, often using methods like those developed by Fineman-Ross or Kelen-Tüdös. scielo.orgmdpi.com

If r₁ > 1, the growing chain preferentially adds monomer 1.

If r₁ < 1, the growing chain preferentially adds monomer 2.

If r₁ ≈ r₂ ≈ 1, a nearly ideal random copolymer is formed.

If r₁ ≈ r₂ ≈ 0, the monomers have a strong tendency to alternate.

While specific, experimentally determined reactivity ratios for p-iodostyrene with many common comonomers are not widely reported in the literature, the methods for their determination are well-established. As an illustrative example, the well-studied styrene (M₁) / methyl methacrylate (B99206) (M₂) system provides insight into how these values dictate copolymer structure.

Representative Reactivity Ratios for the Styrene (M₁) / Methyl Methacrylate (M₂) System
Methodr₁ (Styrene)r₂ (Methyl Methacrylate)r₁ * r₂Indicated Copolymer Type
Fineman-Ross0.450.380.171Random, with tendency toward alternation
Kelen-Tüdös0.490.350.172Random, with tendency toward alternation
Pulsed Laser Polymerization0.520.420.218Random, with tendency toward alternation
nih.govrdd.edu.iq

Block Copolymer Synthesis via Controlled Polymerization

Block copolymers are macromolecules composed of two or more distinct, long sequences (blocks) of different monomers. The synthesis of well-defined block copolymers containing a poly(p-iodostyrene) segment relies on controlled or living polymerization techniques, where chain termination and transfer reactions are largely suppressed.

Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly suitable for synthesizing block copolymers with p-iodostyrene. sjsu.edu The typical strategy involves a two-step sequential monomer addition.

First, p-iodostyrene is polymerized in the presence of a RAFT chain transfer agent (CTA) and a radical initiator. This step produces a poly(p-iodostyrene) chain that is end-capped with the CTA functionality, known as a macro-chain transfer agent (macro-CTA). This macro-CTA is then isolated and used to initiate the polymerization of a second monomer (e.g., styrene or an acrylate), resulting in the formation of a diblock copolymer, such as poly(p-iodostyrene)-b-polystyrene.

Living anionic polymerization has also been successfully employed for 4-iodostyrene (B59768), yielding polymers with predictable molecular weights and relatively narrow molecular weight distributions. This method allows for the synthesis of block copolymers by the sequential addition of 4-iodostyrene followed by another anionically polymerizable monomer.

The presence of the iodine atom on the phenyl ring has a significant impact on both the synthesis and the final, self-assembled architecture of the block copolymer.

During synthesis, the carbon-iodine (C-I) bond can be susceptible to side reactions, particularly in anionic polymerization where the propagating carbanion is a strong nucleophile. This can lead to a loss of control compared to the polymerization of other less reactive halostyrenes, affecting the "living" character of the polymerization.

Graft Copolymerization from POLY(P-IODOSTYRENE) Backbones or Side Chains

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. The C-I bond in poly(p-iodostyrene) serves as an exceptionally useful functional site for creating graft copolymers via a "grafting to" approach, where pre-synthesized side chains are attached to the backbone.

A powerful method for this is the use of palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki cross-coupling reaction has been identified as a highly efficient method for the post-polymerization modification of poly(p-iodostyrene). sjsu.edu In this strategy, the poly(p-iodostyrene) backbone is reacted with a second polymer that has been end-functionalized with a boronic acid or boronic ester group. In the presence of a palladium catalyst and a base, a new carbon-carbon bond is formed, covalently attaching the side chain to the backbone. This method allows for precise control over the length of both the backbone and the grafted chains, as they are synthesized independently using controlled polymerization techniques prior to the coupling reaction.

Polymerization Mechanisms and Mechanistic Studies

The synthesis of poly(p-iodostyrene) can be achieved through various polymerization techniques, with radical polymerization being a common and historically significant method. The presence of the iodine atom on the phenyl ring introduces electronic effects and potential side reactions that influence the polymerization kinetics and the properties of the resulting polymer. Recent advancements have also focused on controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to achieve better control over molecular weight and dispersity. digitellinc.comsjsu.edu

Radical Initiation and Propagation in p-Iodostyrene Polymerization

The free-radical polymerization of p-iodostyrene, like other vinyl monomers, proceeds via a chain reaction mechanism involving three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: This first step involves the generation of free radicals from an initiator molecule. wikipedia.org Thermal or photochemical decomposition of a radical initiator creates a pair of primary radicals. These radicals then react with a p-iodostyrene monomer molecule to form an initiated monomer radical. Common initiators for radical polymerization include peroxide compounds and azo compounds. libretexts.org For instance, 2,2'-azobisisobutyronitrile (AIBN) is a widely used initiator that decomposes upon heating to yield two isobutyronitrile (B166230) radicals and a molecule of nitrogen gas. libretexts.orgmdpi.com

The primary radical (R•) adds to the carbon-carbon double bond of the p-iodostyrene monomer. This addition breaks the π-bond and forms a new, more stable radical on the carbon atom adjacent to the p-iodophenyl group. libretexts.orgyoutube.com

Propagation: During the propagation stage, the newly formed monomer radical adds to successive p-iodostyrene monomers, rapidly increasing the chain length. wikipedia.org This process occurs in a head-to-tail fashion, where the radical end of the growing chain consistently adds to the CH₂ end of a new monomer. This regioselectivity is due to the formation of the more stable benzylic radical, which is stabilized by resonance with the p-iodophenyl group. libretexts.orglibretexts.org The polymer chain spends the majority of its formation time in this propagation phase. youtube.com

Initiator NameChemical FormulaDecomposition ProductsTypical Polymerization Temperature
2,2'-Azobisisobutyronitrile (AIBN) C₈H₁₂N₄2 x (CH₃)₂C(CN)• + N₂60-80 °C
Benzoyl Peroxide (BPO) (C₆H₅CO)₂O₂2 x C₆H₅COO• → 2 x C₆H₅• + 2 x CO₂70-90 °C
Potassium Persulfate K₂S₂O₈2 x SO₄⁻•50-80 °C (in aqueous systems)

Chain Transfer Reactions in the Context of Halogenated Monomers

Chain transfer is a crucial reaction in polymerization that terminates a growing polymer chain and simultaneously creates a new radical, which can then initiate the growth of a new chain. wikipedia.org This process generally leads to a decrease in the average molecular weight of the final polymer. wikipedia.org Chain transfer can occur to a monomer, initiator, polymer, or solvent. wikipedia.org

In the polymerization of halogenated monomers like p-iodostyrene, the carbon-halogen bond can participate in chain transfer reactions. The general mechanism involves the abstraction of an atom, typically hydrogen or a halogen, by the propagating radical, resulting in a "dead" polymer and a new radical. rubbernews.com The strength of the carbon-halogen (C-X) bond is a critical factor. The C-I bond is significantly weaker than C-Br and C-Cl bonds, making it more susceptible to abstraction by a radical.

This susceptibility can lead to degenerative chain transfer, a process that has been observed in the radical polymerization of similar monomers like p-(iodomethyl)styrene. researchgate.net In this type of transfer, the active radical center is transferred via the iodine atom. Such reactions are fundamental to controlled polymerization techniques like iodine transfer polymerization (ITP), where an iodo-compound acts as a chain transfer agent to control the polymerization in a living or controlled manner. wikipedia.orgippi.ac.ir

Type of Chain TransferReactantConsequence
To Monomer The propagating radical abstracts an atom from a monomer molecule.Formation of a new radical on the monomer, which can initiate a new chain. researchgate.netmdpi.com
To Polymer The propagating radical abstracts an atom from the backbone of an existing polymer chain.Leads to the formation of branched polymers. rubbernews.comlibretexts.org
To Solvent The propagating radical abstracts an atom from a solvent molecule.Can significantly reduce the polymer's molecular weight. wikipedia.org
To Chain Transfer Agent A substance intentionally added to control molecular weight.The agent (e.g., thiols, some halocarbons) readily donates an atom to the propagating radical. wikipedia.org

Regio- and Stereochemical Control in p-Iodostyrene Polymerization

Regiocontrol: As mentioned in the propagation mechanism, the radical polymerization of p-iodostyrene exhibits high regioselectivity. The addition of the propagating radical to the vinyl group of the monomer occurs predominantly at the unsubstituted carbon (the CH₂ group), leading to the formation of a secondary benzylic radical. This radical is stabilized by resonance delocalization over the attached aromatic ring. This consistent head-to-tail addition results in a polymer with a regular structure where the p-iodophenyl groups are attached to alternate carbon atoms along the polymer backbone. libretexts.org

Stereochemical Control: Stereochemistry in polymers, or tacticity, describes the stereochemical arrangement of the pendant groups along the polymer chain. researchgate.net The main types of tacticity are:

Isotactic: All pendant groups are on the same side of the polymer backbone.

Syndiotactic: Pendant groups are on alternating sides of the backbone.

Atactic: Pendant groups are randomly arranged.

Conventional free-radical polymerization of styrene and its derivatives typically produces atactic polymers because the incoming monomer can add to the planar radical chain end from either face with nearly equal probability. bham.ac.uk This results in an amorphous material. Achieving stereochemical control to produce isotactic or syndiotactic poly(p-iodostyrene) is challenging via standard radical methods. However, controlled polymerization techniques can offer pathways to influence stereoregularity. islandscholar.ca For styrene, methods like coordination polymerization using specific catalysts are known to produce highly stereoregular polymers, such as isotactic or syndiotactic polystyrene. researchgate.net While less explored for p-iodostyrene, it is plausible that similar strategies could afford a degree of stereochemical control.

TacticityDescription of Pendant Group ArrangementResulting Polymer Properties (General)
Atactic Random orientation along the polymer chain.Amorphous, generally lower melting point, good solubility.
Isotactic All oriented on the same side of the polymer chain.Crystalline, higher melting point, more rigid.
Syndiotactic Alternating orientation along the polymer chain.Crystalline, often with a high melting point.

Advanced Functionalization and Derivatization of Poly P Iodostyrene

Post-Polymerization Modification via Cross-Coupling Reactions

Post-polymerization modification through cross-coupling reactions represents a powerful strategy for tailoring the properties of PPIS. The iodoaryl groups serve as electrophilic partners in these reactions, allowing for the facile introduction of a wide range of organic moieties. This approach is particularly attractive as it allows for the synthesis of well-defined polymers with controlled architectures and functionalities, especially when the parent PPIS is synthesized using controlled polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT polymerization offers advantages such as precise control over molecular weight and low dispersity, as well as the ability to create block polymers or control polymer architecture, making the resulting PPIS an ideal substrate for subsequent functionalization. nih.govnih.gov

Suzuki Cross-Coupling Reactions on POLY(P-IODOSTYRENE)

The Suzuki cross-coupling reaction is a widely utilized palladium-catalyzed process that forms carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or pseudohalide in the presence of a base. smolecule.comsigmaaldrich.com The iodoaryl groups on the PPIS backbone are particularly amenable to Suzuki coupling due to the relatively labile nature of the carbon-iodine bond. nih.gov

Suzuki cross-coupling on PPIS allows for the introduction of diverse aryl moieties onto the polymer backbone by coupling the iodoaryl pendant groups with various commercially available or readily synthesized organoboron compounds. nih.gov This provides a versatile route to access styrenic polymers with a wide range of functionalities, serving as a proof-of-concept for developing a post-polymerization modification platform using this chemistry. nih.gov The efficacy of the Suzuki cross-coupling reaction in synthesizing biaryls from halogen-substituted aryls, particularly iodobenzyl compounds, highlights its potential for post-polymer modification of PPIS. nih.govnih.gov

Successful Suzuki cross-coupling reactions on aryl iodides typically employ palladium catalysts and a base. smolecule.comsigmaaldrich.com Various palladium complexes can serve as catalysts, including Pd(0) species like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) wikipedia.orgfishersci.seenamine.net and Pd(II) precursors that are reduced in situ. Ligands, such as phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in enhancing catalyst reactivity and stability. smolecule.comsigmaaldrich.com Bulky and electron-rich ligands are often favored. sigmaaldrich.com Palladacycle catalysts have also been developed, exhibiting thermal stability and insensitivity to air and water. sigmaaldrich.com PEPPSI-SIPr catalyst, an air and moisture stable organometallic palladium catalyst, is effective for Suzuki coupling. wikipedia.org Bases commonly used include inorganic salts like potassium carbonate or organic bases such as triethylamine (B128534) or N,N-Diisopropylethylamine (DIPEA). fishersci.cafishersci.com The choice of solvent and temperature are also critical for optimizing reaction efficiency and minimizing side reactions. While specific optimized conditions for Suzuki coupling on PPIS were not extensively detailed in the provided snippets, general conditions for Suzuki coupling of aryl iodides provide a strong basis. For instance, ligand-free palladium salt-catalyzed Suzuki reactions can be facilitated in water by additives like (1-Hexadecyl)trimethylammonium bromide. wikipedia.org

Other Palladium-Catalyzed Cross-Coupling Chemistries (e.g., Heck, Stille, Negishi)

Beyond Suzuki coupling, the iodoaryl handle in PPIS makes it a potential substrate for other palladium-catalyzed cross-coupling reactions, including Heck, Stille, and Negishi couplings. These reactions offer alternative pathways for C-C bond formation and the introduction of different types of organic groups.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. fishersci.canih.gov Given that PPIS contains aryl iodide moieties, it could potentially participate in Heck couplings with various alkenes, leading to polymers with vinyl-substituted aryl side chains. Common catalysts include Pd(PPh₃)₄ and palladium(II) acetate, with bases like triethylamine or sodium acetate. fishersci.ca DIPEA can also be used as a base in Heck coupling. fishersci.com

The Stille reaction couples organostannane compounds with organic halides or pseudohalides using a palladium catalyst. herts.ac.uknih.govnih.gov This reaction is known for its tolerance of various functional groups. herts.ac.uk Coupling PPIS with organostannanes could introduce a wide array of organic functionalities. Vinyl iodides and bromides are common electrophilic partners in Stille coupling, with iodides generally reacting faster under milder conditions. nih.gov Pd(PPh₃)₄ is a typical catalyst precursor. herts.ac.uknih.gov

The Negishi coupling involves the cross-coupling of organic halides or triflates with organozinc compounds, typically catalyzed by palladium or sometimes nickel complexes. fishersci.at This reaction allows for the formation of C-C bonds between sp³, sp², and sp carbon atoms. fishersci.at Reacting PPIS with organozinc reagents via Negishi coupling could provide access to polymers with alkyl, alkenyl, or alkynyl substituents on the aryl rings. Palladium catalysts generally offer higher chemical yields and functional group tolerance in Negishi coupling. fishersci.at CPhos is an example of a ligand that shows high activity for Negishi coupling of aryl bromides, chlorides, and triflates. wikipedia.org

Copper-Mediated Cross-Coupling Reactions

While palladium-catalyzed reactions are predominant for aryl iodides, copper-mediated cross-coupling reactions, such as the Ullmann reaction or Chan-Lam coupling, are also known to couple aryl halides with various nucleophiles. Although specific examples of copper-mediated coupling directly on PPIS were not found in the provided search results, the presence of the aryl iodide functionality suggests that such transformations could be explored as potential routes for functionalization, depending on the desired introduced group and reaction conditions.

Conversion to Polymer-Supported Hypervalent Iodine Reagents

Poly(p-iodostyrene) serves as a crucial precursor for the synthesis of polymer-supported hypervalent iodine reagents. These reagents offer advantages in organic synthesis due to their low toxicity, mild reaction conditions, high selectivities, and the potential for easy recovery and recycling of the polymer support. fishersci.fi

A key polymer-supported hypervalent iodine reagent derived from PPIS is polymer-supported (diacetoxyiodo)benzene (B116549) (PSDIB). fishersci.fiwikipedia.org This reagent is prepared by treating PPIS with an oxidant, such as freshly prepared peracetic acid. fishersci.fiwikipedia.org This oxidation converts the iodoaryl moieties on the polymer backbone into hypervalent iodine(III) species.

Synthesis of Poly[4-(diacetoxyiodo)styrene] (PSDIB) from POLY(P-IODOSTYRENE)

Poly[4-(diacetoxyiodo)styrene] (PSDIB) is a prominent example of a polymer-supported hypervalent iodine(III) reagent derived from POLY(P-IODOSTYRENE). Its synthesis typically involves the oxidative functionalization of the iodine atom in the p-iodostyrene repeating units.

Oxidative Functionalization Pathways

The standard and widely used method for synthesizing PSDIB involves the oxidative diacetoxylation of POLY(P-IODOSTYRENE) using peracetic acid. This reaction is commonly conducted in acetic acid, sometimes with the addition of a co-solvent like 1,2-dichloroethane. nii.ac.jp The process generally requires reaction times ranging from 15 to 24 hours at room temperature or slightly elevated temperatures (e.g., 48 °C or 44-45 °C). nii.ac.jp The conversion of the iodophenyl ring to the 4-(diacetoxyiodo)phenyl ring can reach significant levels, with reported conversions around 78%. oup.com

Investigation of Alternative Oxidants and Reaction Conditions

While peracetic acid is a common oxidant, alternative methods and oxidants have been explored to improve the efficiency and reduce the reaction time for the synthesis of PSDIB. One such approach utilizes sodium perborate (B1237305) as the oxidant in a mixture of acetic acid and 1,2-dichloroethane, with triflic acid as an additive. nii.ac.jp This method was envisaged to circumvent issues such as prolonged reaction times associated with peracetic acid oxidation. nii.ac.jp

Research has also investigated the use of other polymer supports and starting materials for preparing polymer-supported (diacetoxyiodo)benzene derivatives, although these may not directly involve POLY(P-IODOSTYRENE) as the initial polymer backbone. Examples include the synthesis of aminomethylpolystyrene-supported (diacetoxyiodo)benzene and Merrifield's peptide polymer-supported (diacetoxyiodo)benzene. nii.ac.jp

A summary of typical conditions for PSDIB synthesis is presented below:

Starting MaterialOxidantSolvent(s)AdditiveTemperature (°C)Time (h)Reported Conversion (%)
Poly(4-iodostyrene)Peracetic acidAcetic acidNoneRoom Temp or 4815-24~78 oup.com
Poly(4-iodostyrene)Sodium perborateAcOH, 1,2-dichloroethaneTriflic acid44-45Not specifiedNot specified

Preparation of Poly{[4-(hydroxy)(tosyloxy)iodo]styrene} and Related Derivatives

Poly{[4-(hydroxy)(tosyloxy)iodo]styrene} (PSHTIB) is another important polymer-supported hypervalent iodine(III) reagent derived from POLY(P-IODOSTYRENE), often prepared from PSDIB. This transformation typically involves a ligand exchange reaction.

PSHTIB can be prepared by treating PSDIB with p-toluenesulfonic acid monohydrate. This reaction is commonly carried out in a solvent like chloroform (B151607) at room temperature, often under dark conditions, and can take around 24 hours. arkat-usa.org

Related polymer-supported hypervalent iodine reagents bearing different ligands, such as (dihalo)iodo, (hydroxy)(phosphoryloxy)iodo, and aryliodonium groups, can also be prepared, expanding the scope of polymer-supported oxidation reactions. researchgate.net

Regenerative Capabilities of Polymer-Bound Iodine Reagents

A significant advantage of polymer-supported hypervalent iodine reagents, including PSDIB and PSHTIB, is their regenerative capability. After participating in an oxidation reaction, the hypervalent iodine(III) species is typically reduced back to the iodine(I) state, often in the form of the original POLY(P-IODOSTYRENE) backbone. oup.com

The recovered POLY(P-IODOSTYRENE) can then be reoxidized to regenerate the active hypervalent iodine reagent. For instance, recovered poly(4-iodostyrene) can be oxidized back to PSDIB using peracetic acid. oup.com This regeneration and reuse process is a key aspect of the environmental benignity and practical utility of these polymer-supported reagents. oup.com The ability to recover the polymer-supported reagent by simple filtration and then regenerate and reuse it contributes to more efficient and environmentally friendly synthetic procedures. researchgate.netresearchgate.net High recovery rates, sometimes up to 98%, have been reported for the polymer-supported iodine reagent after reactions. mdpi.com

Lithiation and Subsequent Functionalization of POLY(P-IODOSTYRENE)

The presence of the carbon-iodine bond in POLY(P-IODOSTYRENE) allows for lithiation, a crucial step for introducing various functional groups onto the polymer backbone through subsequent reactions with electrophiles.

Generation of Poly(p-lithio-styrene) from POLY(P-IODOSTYRENE)

Poly(p-lithio-styrene) can be generated from POLY(P-IODOSTYRENE) through a halogen-lithium exchange reaction. This typically involves treating POLY(P-IODOSTYRENE) with an organolithium reagent, such as n-butyllithium. This reaction effectively replaces the iodine atom on the phenyl ring with a lithium atom, creating a highly reactive polymer-bound nucleophile. researchgate.net

The formation of poly-p-styryl-lithium from p-iodostyrene polymers has been reported as one of the reactions involving p-halogenated polystyrenes. dss.go.th The lithiated polymer, poly(p-lithio-styrene), can then undergo subsequent reactions with various electrophiles, allowing for the introduction of a wide range of functional groups onto the polystyrene backbone. This lithiation-functionalization strategy provides a versatile route for the post-polymerization modification of POLY(P-IODOSTYRENE).

Electrophilic Quenching Reactions for Diverse Functional Group Introduction

The functionalization of aryl iodides via metalation followed by electrophilic quenching is a powerful strategy for introducing a wide array of functional groups onto aromatic rings. While specific detailed examples focusing solely on the metalation of poly(p-iodostyrene) followed by electrophilic quenching are not extensively documented in the provided search results, the principle is well-established for aryl iodides and polymer-supported aryl halides asynt.comuni-muenchen.de. This approach typically involves activating the carbon-iodine bond through the insertion of a metal, such as lithium or magnesium, to form an organometallic intermediate (e.g., aryllithium or arylmagnesium halide).

The resulting organometallic species is highly nucleophilic and can react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, quenching with:

Carbonyl compounds (aldehydes, ketones, esters) can yield alcohols or ketones after workup.

Carbon dioxide can introduce carboxylic acid groups.

Alkyl halides or other electrophilic carbon sources can form new carbon-carbon bonds, extending the carbon chain or attaching complex organic moieties.

Halogens or heteroatom electrophiles can introduce other halide atoms or functional groups containing oxygen, nitrogen, sulfur, or phosphorus.

This method allows for precise control over the position of functionalization, as the metalation typically occurs at the site of the original iodine atom. Applying this methodology to poly(p-iodostyrene) would involve generating the reactive organometallic species along the polymer backbone, which could then be reacted with a chosen electrophile to graft functional groups onto the styrene (B11656) repeat units. The success of such reactions on a polymer support depends on factors such as polymer solubility, accessibility of the reactive sites, and compatibility of the reaction conditions with the polymer structure.

Further Chemical Modifications of Iodinated Phenyl Moieties

The iodinated phenyl moieties in poly(p-iodostyrene) are highly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are widely used for carbon-carbon bond formation and represent a cornerstone of modern synthetic polymer chemistry for post-polymerization functionalization rsc.orgacs.org. The iodine atom serves as an excellent leaving group in these catalytic cycles.

Key cross-coupling reactions applicable to poly(p-iodostyrene) include:

Suzuki-Miyaura Coupling: Reaction with organoboronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, alkenyl, and alkyl groups onto the phenyl ring of the styrene unit uni-muenchen.deresearchgate.net.

Stille Coupling: Reaction with organostannane reagents catalyzed by palladium. Similar to Suzuki coupling, this enables the formation of carbon-carbon bonds with various organic fragments uni-muenchen.de.

Heck Coupling: Reaction with alkenes catalyzed by palladium, resulting in the formation of a new carbon-carbon bond and the introduction of a vinyl group substituted with the alkene's original substituents.

Sonogashira Coupling: Reaction with terminal alkynes catalyzed by palladium and copper, leading to the formation of carbon-carbon triple bonds and the attachment of alkynyl groups.

These cross-coupling reactions provide powerful routes to modify the chemical and physical properties of poly(p-iodostyrene), allowing for the synthesis of functional polymers with tailored characteristics for applications in areas such as materials science, electronics, and biotechnology. Research has demonstrated the successful application of cross-coupling reactions to poly(iodostyrene) to prepare various functionalized polystyrenes rsc.org. For example, palladium-catalyzed coupling-cyclization reactions have been successfully applied to polymer-bound aryl iodides, demonstrating the feasibility of complex transformations on polymer supports acs.org.

The efficiency and scope of these reactions on poly(p-iodostyrene) can be influenced by factors such as the molecular weight and architecture of the polymer, the choice of catalyst and ligands, solvent, temperature, and the nature of the coupling partner.

Reaction TypeCoupling PartnerCatalyst (Example)Functional Group Introduced (Example)Reference
Suzuki-Miyaura CouplingOrganoboronic Acid/EsterPd complexAryl, Alkenyl, Alkyl uni-muenchen.dersc.orgresearchgate.net
Stille CouplingOrganostannanePd complexAryl, Alkenyl, Alkyl uni-muenchen.de
Heck CouplingAlkenePd complexVinyl-
Sonogashira CouplingTerminal AlkynePd/Cu complexAlkynyl-
Electrophilic QuenchingVarious Electrophiles (after metalation)Organometallic intermediate formation (e.g., Li, Mg)Carboxylic acid, Alcohol, Alkyl, Halogen, etc. asynt.comuni-muenchen.de

Note: The Heck and Sonogashira couplings are general reactions for aryl iodides and are applicable in principle to poly(p-iodostyrene), although specific detailed examples were not prominently found within the provided snippets.

The ability to perform these diverse chemical modifications on the iodinated phenyl rings of poly(p-iodostyrene) underscores its importance as a versatile platform for the synthesis of functional polymers with precisely engineered properties.

Characterization Methodologies for Structural Elucidation and Polymer Properties

Spectroscopic Analysis of POLY(P-IODOSTYRENE) and its Derivatives

Spectroscopic techniques provide invaluable information regarding the chemical composition, functional groups, and electronic properties of PPIS.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable method for identifying the functional groups present in poly(p-iodostyrene) and its modified forms. This technique generates a unique vibrational spectrum, often referred to as a "fingerprint," for each compound. redalyc.org FTIR spectroscopy has been specifically applied to confirm the characteristics of iodinated polymers. rsc.org For example, the appearance of an absorption band attributed to the iodinated aromatic ring, typically observed around 1005 cm⁻¹, along with the disappearance of bands corresponding to precursor functional groups (such as Si-CH₃ stretching around 1250 cm⁻¹ in silylated precursors), serves as evidence of successful iodination. rsc.org Standard FTIR spectra of polystyrene display characteristic absorption peaks associated with alkenyl C-H vibrations and the presence of disubstituted benzene (B151609) rings. researchgate.net Although extensive specific FTIR data for poly(p-iodostyrene) was not prominently featured in the search results, FTIR remains a standard and effective technique for verifying the presence of anticipated functional groups in polymers and monitoring chemical transformations. researchgate.netmdpi.com

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, ESI-MS for molecular weight distribution and end-group analysis)

Mass spectrometry techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are powerful tools for determining the molecular weight distribution and characterizing the end groups of synthetic polymers. bruker.comlcms.cz MALDI-TOF MS provides direct information on molecular weight distributions and can yield detailed insights into the chemical composition of a sample, including the mass of the monomer units and the combined mass of the end groups. bruker.combruker-daltonics.jp It is recognized as a rapid and adaptable technique for polymer characterization. bruker.com ESI-MS is also applicable to the analysis of synthetic polymers. While it may exhibit a bias towards the lower molecular weight range for polymers with low charge density, strategies involving the introduction of ionizable end groups can enhance the detection and spectral coverage of higher molecular weight species. nih.gov ESI-MS is also capable of identifying repeating units, end groups, and structural irregularities within polymer chains. researchgate.net Although detailed mass spectrometry data specifically for poly(p-iodostyrene) was not widely available in the search results, these techniques are broadly applicable for characterizing the molecular weight and end-group structure of various polymers, including substituted polystyrenes like PPIS. lcms.czbruker-daltonics.jpresearchgate.netcusat.ac.inresearchgate.netd-nb.infonih.gov

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure and optical properties of polymers. This technique involves measuring the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. unisciencepub.com UV-Vis spectroscopy can provide valuable information regarding the electronic transitions occurring within the polymer structure. For example, UV-Vis absorption studies have been utilized to gain insights into structural modifications in polystyrene induced by processes such as irradiation. medsciencegroup.us Changes observed in the UV-Vis spectra, including shifts in absorption bands, can be indicative of alterations in the polymer's conjugated system or the formation of new light-absorbing species (chromophores). medsciencegroup.usuconn.edu While specific, detailed UV-Vis data for poly(p-iodostyrene) was not extensively found in the search results, studies on related polymers like polystyrene and other styrene (B11656) derivatives demonstrate the effectiveness of UV-Vis spectroscopy for examining their electronic properties and monitoring structural changes. unisciencepub.commedsciencegroup.usuconn.eduacs.org

Chromatographic Techniques for Molecular Weight and Polydispersity Analysis

Chromatographic techniques are indispensable for determining the molecular weight distribution and polydispersity of polymers, which are critical parameters influencing their macroscopic properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely adopted technique for determining the molecular weight distribution (MWD) and various average molecular weights (Mn, Mw) of polymers. malvernpanalytical.comhpst.czsigmaaldrich.comsigmaaldrich.com GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution as they pass through a porous stationary phase. By comparing the elution volumes of the polymer sample to those of calibration standards, typically well-characterized polystyrene standards with narrow molecular weight distributions, the molecular weight distribution of the sample can be accurately determined. malvernpanalytical.comsigmaaldrich.comsigmaaldrich.com This technique yields crucial information including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which quantifies the breadth of the molecular weight distribution. sigmaaldrich.comsigmaaldrich.comacs.org GPC has been successfully applied to characterize the molecular weight and polydispersity of poly(p-iodostyrene) and its copolymers. rsc.orgmdpi.comacs.orggoogleapis.com For instance, GPC traces are used to confirm unimodal molecular weight distributions, and the technique is essential for verifying whether post-polymerization modification reactions impact the polymer's molecular weight or polydispersity. rsc.org Controlled polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, aim to synthesize polymers with precise molecular weights and low dispersity, characteristics that are typically confirmed through GPC analysis. sjsu.edu

X-ray Based Characterization Methods

X-ray based techniques provide valuable insights into the structural arrangement and elemental composition of materials, including polymers like poly(p-iodostyrene).

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a sample, information about the presence and nature of crystalline phases, crystallite size, and lattice parameters can be obtained.

For poly(p-iodostyrene), XRD studies have been conducted to understand its solid-state structure and the conformation of its polymer chains. Investigations using wide-angle X-ray diffraction (WAXD) on syndiotactic poly(p-iodostyrene), for instance, have revealed diffraction spectra that can indicate either an amorphous halo or the presence of crystalline peaks, depending on the specific synthesis and processing conditions or if it is part of a copolymer vulcanchem.com. An amorphous halo is characteristic of disordered, non-crystalline polymer structures, while sharp peaks correspond to ordered crystalline regions. Studies on cross-linked poly(4-iodophenyl)styrene have also shown an amorphous peak around 20° in their XRD patterns, which is attributed to the diffuse polystyrene shell bldpharm.com. Small-angle X-ray scattering (SAXS), another X-ray technique, has been used to investigate the conformation of poly(p-iodostyrene) molecules in solution, indicating that poly(p-iodostyrene) can aggregate in solution.

The type of data obtained from XRD includes diffraction patterns showing intensity versus the scattering angle (2θ). Crystalline materials show sharp peaks at specific 2θ values, while amorphous materials exhibit broad humps or halos.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS or EDAX, is an analytical technique coupled with electron microscopy (SEM or TEM) used to determine the elemental composition of a sample. When the sample is bombarded with a high-energy electron beam, atoms in the sample emit characteristic X-rays whose energy and intensity are unique to each element. By analyzing the spectrum of these emitted X-rays, the elements present in the sample and their relative proportions can be identified.

For poly(p-iodostyrene), EDX can be used to confirm the presence of the constituent elements: carbon (C), hydrogen (H), and iodine (I). While hydrogen is typically not detectable by EDX, the presence and distribution of carbon and iodine can be readily determined. This technique is particularly useful for verifying the successful incorporation of iodine into the polystyrene structure and for analyzing the elemental composition of poly(p-iodostyrene) in composites or on surfaces. Although specific EDX spectra for poly(p-iodostyrene) were not detailed in the search results, elemental analysis of poly(4-iodostyrene) has been reported, showing the percentages of carbon, hydrogen, and iodine, which aligns with the type of quantitative data EDX can provide. For example, elemental analysis of recovered poly(4-iodostyrene) showed C, 44.32%; H, 3.42%; I, 51.63%.

A typical EDX data output is a spectrum with peaks at energies characteristic of the elements present, and the peak intensities are related to the concentration of each element. Elemental mapping can also be performed to show the spatial distribution of elements across the sample surface.

Example of Elemental Composition Data (obtained via elemental analysis/iodometry as reported in Ref., indicative of data type obtainable by EDX):

ElementWeight Percentage (%)
Carbon44.32
Hydrogen3.42
Iodine51.63

Note: This data was obtained through elemental analysis and iodometry as cited in the source, not explicitly EDX, but represents the type of compositional information EDX provides.

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques provide visual information about the morphology, topography, and nanostructure of poly(p-iodostyrene) at different scales.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image the surface morphology and topography of materials at the nanoscale. AFM uses a sharp tip attached to a cantilever to scan the sample surface, and the deflection of the cantilever is used to create a three-dimensional image of the surface. AFM can operate in various modes, including contact mode and tapping mode, providing information about surface roughness, texture, and features.

AFM has been applied to study the surface morphology of polymer thin films and block copolymers containing iodostyrene units. For instance, AFM was used to characterize the microstructuring of a poly(4-vinylpyridine)-block-poly(4-iodo-styrene) copolymer, revealing a quasi-periodic hexagonal array structure with specific dimensions. AFM is valuable for visualizing nanoscale features and defects on polymer surfaces and can provide quantitative data on surface roughness.

AFM data typically includes height images and phase images, which reveal surface topography and variations in material properties, respectively. Quantitative data such as root mean square (RMS) roughness (Rq) and mean roughness (Ra) can be calculated from AFM images.

Example of AFM Data (illustrative, based on general polystyrene data from Ref.):

ParameterValue (nm)
RMS Roughness (Rq)e.g., 3.093
Mean Roughness (Ra)e.g., 2.517

Note: These values are illustrative examples for untreated polystyrene film from the cited source and not specific to poly(p-iodostyrene) homopolymer, but demonstrate the type of quantitative data obtained from AFM.

Scanning Electron Microscopy (SEM) for Morphology and Topography

Scanning Electron Microscopy (SEM) is a widely used technique for imaging the surface morphology and topography of materials with high resolution. SEM works by scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons emitted from the sample. These signals are used to create a detailed image of the surface. SEM provides a three-dimensional-like view of the sample surface and is useful for examining features ranging from micrometers to nanometers.

SEM data consists of high-resolution images that show the surface features and topography of the sample.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a microscopy technique that uses a beam of electrons transmitted through a very thin sample to create an image. TEM provides high-resolution information about the internal structure, morphology, and crystallinity of materials at the nanoscale. For polymers, TEM is particularly useful for visualizing nanostructures, such as the arrangement of polymer chains, phase separation in block copolymers, or the dispersion of nanoparticles in polymer matrices.

Annular dark-field scanning transmission electron microscopy (STEM), a mode of TEM, has been used to visualize the polymer chain morphologies of poly(4-iodostyrene) (P4IS) adsorbed on gold nanoparticles (GNPs) inside a polystyrene matrix. This technique was able to clearly observe the iodine atoms in P4IS, revealing a unique morphology where 1-2 molecular layers of P4IS surrounded a GNP, and the remaining P4IS aggregated at the side of the GNP. TEM can provide crucial insights into the nanostructure and how poly(p-iodostyrene) interacts with other components in composite systems.

TEM data includes high-resolution images that show the internal structure and morphology of the sample at the nanoscale. Electron diffraction patterns can also be obtained to analyze the crystallographic structure of very small regions.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a widely used thermal analysis technique to evaluate the thermal stability of polymers like poly(p-iodostyrene) by monitoring the change in mass of a sample as a function of temperature or time under a controlled atmosphere. The resulting thermogravimetric (TG) curve provides information on decomposition temperatures, the number of degradation steps, and the residual mass at high temperatures.

Studies investigating the thermal behavior of iodinated polymers, including those based on styrene, often employ TGA to understand their decomposition characteristics. For instance, the thermal behavior of an iodonium (B1229267) functionalized polystyrene (PSNA) was investigated by TGA, revealing a one-stage decomposition process at approximately 248 °C. rsc.org This indicates a notable level of thermal resistance for this specific modified polystyrene in the context of lithographic applications. rsc.org

While direct TGA data specifically for unsubstituted poly(p-iodostyrene) can vary depending on factors such as molecular weight, synthesis method, and presence of impurities or end-groups, studies on related halogenated polystyrenes provide valuable comparative insights. For example, the thermal decomposition of poly(p-substituted styrene)s, including poly(p-bromostyrene) (PBrS) and poly(p-chlorostyrene) (PClS), has been investigated using TGA. scirp.org These studies often show that the nature of the halogen substituent influences the thermal degradation pathway and temperatures. scirp.org

The thermal degradation of polystyrene (PS) itself typically occurs in a significant one-step process in the temperature range of 399-500 °C in an inert atmosphere, attributed to chain scissions followed by the formation of monomer and oligomers. researchgate.net The incorporation of halogen atoms, particularly iodine due to its larger size and lower bond energy compared to chlorine or bromine in similar contexts, can influence the thermal stability of the polystyrene backbone. rsc.org

Research on syndiotactic polystyrene forming a molecular compound with iodine also utilized thermogravimetric measurements to assess weight loss upon heating, indicating the escape of iodine. kpi.ua Samples showed weight losses between 37% and 44.3% in these measurements. kpi.ua Annealing these samples at temperatures in the range of 130-150 °C caused changes in X-ray reflection intensities, suggesting some escape of iodine. kpi.ua

Factors such as heating rate and the surrounding atmosphere (inert vs. oxidative) significantly impact the observed thermal degradation profile in TGA. For instance, increasing the heating rate generally shifts the degradation to higher temperatures. scirp.orgvot.pl The presence of oxygen can also alter the degradation mechanism and temperatures compared to an inert atmosphere like nitrogen. vot.pl

While specific decomposition temperatures for poly(p-iodostyrene) can vary, the TGA technique is crucial for determining the temperatures at which significant mass loss occurs, providing critical data for understanding its thermal limits and processing window. The single-stage decomposition observed in some iodinated polystyrene derivatives suggests a relatively sharp degradation process once initiated. rsc.org

Detailed research findings on the thermal decomposition of poly(p-substituted styrene)s highlight that the activation energy of degradation can be influenced by the substituent and the extent of conversion during the process. scirp.org For instance, the activation energy for PBrS was found to decrease with increasing percentage conversion, suggesting a different degradation mechanism compared to polystyrene, poly(p-methylstyrene), and poly(p-chlorostyrene). scirp.org

Representative TGA Data for Related Polymers

While direct comprehensive TGA data for poly(p-iodostyrene) across various conditions was not consistently available in the search results, data from related polystyrene derivatives and iodinated polymers provide context for the temperatures involved in thermal decomposition.

PolymerAtmosphereHeating Rate (°C/min)Decomposition Temperature Range (°C)NotesSource
Polystyrene (PS)NitrogenVarious399-500One-step degradation researchgate.net
PSNA (Iodonium functionalized PS)Not specified10~248 (one-stage)Indicates good thermal resistance rsc.org
Syndiotactic PS-Iodine Molecular CompoundNot specifiedNot specifiedSignificant weight loss above ~100Weight loss attributed to iodine escape kpi.ua
Poly(p-bromostyrene) (PBrS)NitrogenVariousVaries with heating rate/conversionActivation energy decreases with conversion scirp.org
Poly(p-chlorostyrene) (PClS)NitrogenVariousVaries with heating rate/conversionActivation energy increases with conversion scirp.org

Note: The decomposition temperature ranges provided are approximate and can vary based on specific polymer characteristics and experimental conditions.

Research Applications and Material Platforms of Poly P Iodostyrene

POLY(P-IODOSTYRENE) as a Platform for Polymer-Supported Catalysis and Reagents

Poly(p-iodostyrene) serves as a valuable polymeric support for immobilizing various catalytic species and reagents. This immobilization offers several advantages over homogeneous systems, including simplified separation and recovery of the catalyst or reagent, which is crucial for efficient and environmentally friendly chemical processes. routledge.comnih.govmathnet.ru The polymer backbone provides a solid phase onto which active sites can be anchored, allowing reactions to occur heterogeneously.

Applications of Polymer-Supported Hypervalent Iodine Reagents in Organic Transformations

Hypervalent iodine compounds, known for their mild and selective oxidizing properties, have emerged as environmentally friendly alternatives to traditional heavy metal-based oxidants. rsc.orgarkat-usa.orgprinceton.edu By immobilizing hypervalent iodine species onto a polymer support like poly(p-iodostyrene), researchers have developed recyclable reagents that retain the reactivity of their homogeneous counterparts while offering the benefits of heterogeneous catalysis. mathnet.ruresearchgate.netnsf.govresearchgate.net These polymer-supported hypervalent iodine reagents, often derived from the oxidation of the iodinated polystyrene, can bear various hypervalent iodine groups such as (diacetoxy)iodo, (dihalo)iodo, and (hydroxy)(tosyloxy)iodo functionalities. arkat-usa.orgresearchgate.net

Oxidations and Functional Group Transformations

Polymer-supported hypervalent iodine reagents are effective in a variety of oxidative transformations and functional group interconversions. For instance, poly[4-(diacetoxyiodo)styrene] (PSDIB), a common derivative, has been shown to selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions, often in the presence of co-oxidants like TEMPO or KBr. arkat-usa.orgtcichemicals.com This contrasts with the oxidation of primary alcohols to carboxylic acids, highlighting the selectivity achievable with these reagents. tcichemicals.com

Beyond alcohol oxidation, these supported reagents facilitate other transformations, including the oxidative 1,2-aryl migration of alkyl aryl ketones and the α-hydroxylation of ketones. researchgate.net They have also been employed in the oxidation of hydroquinones and phenols to their corresponding quinones. researchgate.net The versatility extends to the oxidation of sulfides to sulfoxides. arkat-usa.org

C-C Bond Forming Reactions

Hypervalent iodine reagents, including those supported on polymers, play a role in various C-C bond forming reactions. While not always directly participating in bond formation themselves, they can act as oxidants that facilitate coupling reactions or generate reactive intermediates. Some transformations involve the use of iodine(III) oxidants in tandem catalytic systems, where the generated iodine(I) byproduct can be subsequently utilized in C-C coupling reactions. researchgate.net Specific examples include oxidative coupling reactions and transformations leading to the formation of new carbon-carbon bonds. rsc.orgacs.orgresearchgate.net

Stereoselective Reactions with Polymer-Bound Reagents

The development of chiral hypervalent iodine reagents has opened avenues for their use in stereoselective transformations. rsc.orgresearchgate.net While the search results specifically mention chiral hypervalent iodine reagents for stereoselective synthesis in general, the principle can be applied to polymer-bound systems. Achieving stereoselectivity with polymer-supported reagents often involves immobilizing a chiral hypervalent iodine species onto the polymer backbone or utilizing a chiral environment provided by the polymer itself or additives. Diastereoselective reactions mediated by hypervalent iodine(III) reagents have been reported, for example, in the α-acetoxylation of cyclic ketones, where high diastereoselectivity was achieved with a hybrid system involving a hypervalent iodine(III) reagent and a Lewis acid. frontiersin.org This suggests potential for developing stereoselective transformations using polymer-supported variants.

Recyclability and Environmental Considerations in Catalysis

A significant advantage of using polymer-supported hypervalent iodine reagents is their enhanced recyclability compared to their homogeneous counterparts. mathnet.ruarkat-usa.orgresearchgate.netnsf.govresearchgate.nettcichemicals.comscispace.com After a reaction, the solid polymer-supported reagent can be easily separated from the reaction mixture by simple filtration. mathnet.ruresearchgate.net The recovered polymer can then be regenerated back to its active hypervalent iodine form, typically by oxidation with a suitable co-oxidant like peracetic acid, and reused in subsequent reactions. mathnet.ruarkat-usa.orgtcichemicals.com This ease of recovery and regeneration significantly reduces waste and makes these systems more economically viable and environmentally friendly. mathnet.ruresearchgate.nettcichemicals.com The concept aligns with the principles of Green Chemistry, aiming for more sustainable synthetic methods. mathnet.rursc.orgarkat-usa.orgprinceton.eduumich.edu While some decline in activity may be observed after multiple cycles, likely due to factors such as iodine loss or polymer degradation, studies have demonstrated successful recycling over several runs with retention of significant catalytic activity. mathnet.ruresearchgate.nettcichemicals.comumich.edu

Data on recyclability can be presented in tables showing yield or activity over multiple cycles. For example, one study reported that a magnetic nanoparticle-supported iodoarene catalyst could be recycled up to eight times with similar reactivity for the oxidation of 4-alkoxyphenols. umich.edu Although this example uses a magnetic support, the principle of recyclability is analogous to polymer-supported systems.

Interactive Data Table: Recyclability of a Representative Polymer-Supported Hypervalent Iodine Catalyst (Illustrative Data)

CycleReaction Yield (%)Notes
195
293
392
490Slight decrease in activity
588

Note: This table presents illustrative data based on typical findings in recyclability studies of polymer-supported catalysts.

The use of polymer supports also contributes to environmental considerations by minimizing the release of potentially toxic metal species into the environment, as hypervalent iodine reagents are often used as alternatives to transition metal catalysts. rsc.orgarkat-usa.orgprinceton.eduresearchgate.net

Role in Transition Metal-Catalyzed Reactions

Beyond their role in supporting hypervalent iodine reagents, poly(p-iodostyrene) can also participate directly or indirectly in transition metal-catalyzed reactions. The presence of iodine atoms on the polymer backbone makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. rsc.orgsjsu.edu This allows for post-polymerization modification of poly(p-iodostyrene), enabling the introduction of various functional groups onto the polymer chain via coupling with organoboron compounds and other coupling partners. rsc.orgsjsu.edu This functionalization can lead to the creation of new polymeric materials with tailored properties. rsc.org

Furthermore, poly(p-iodostyrene) can potentially serve as a support for immobilizing transition metal catalysts themselves. While the search results primarily highlight its use with hypervalent iodine, the general concept of polymer-supported transition metal catalysis is well-established, utilizing various polymer backbones to anchor metal complexes or nanoparticles. routledge.comnih.govmdpi.combohrium.com The iodine functionalities on poly(p-iodostyrene) could potentially be modified to create anchoring sites for transition metal catalysts, combining the benefits of a solid support with the reactivity of transition metals in various organic transformations, including C-C bond formation. youtube.comresearchgate.net

Integration into Advanced Materials Design

The presence of the iodine atom on the styrene (B11656) repeat unit in PIS provides a handle for various chemical transformations, making it a valuable building block for designing advanced materials with tailored properties.

Precursors for Functional Polymer Architectures (e.g., Block Copolymers, Polymer Brushes)

Poly(p-iodostyrene) is frequently utilized as a precursor for the synthesis of complex polymer architectures such as block copolymers and polymer brushes. Controlled polymerization techniques, like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of well-defined poly(4-iodostyrene) with precise control over molecular weight and low dispersity, which is crucial for creating block polymers and controlling polymer architecture. sjsu.edu

PIS can be incorporated into block copolymers, where the PIS block can serve as a reactive segment for further functionalization or as an anchoring block. For instance, poly(4-vinylpyridine)-block-poly(4-iodo-styrene) (P4VP-b-PS(I)) block copolymers can strongly adhere to polar substrates like silicon wafers, glass, or metal oxide surfaces via the polar P4VP block. acs.org This allows the PS(I) chains to form moderately stretched polymer brushes. acs.org Kumada catalyst-transfer polycondensation (KCTP) can then be initiated from these PS(I) brushes to create planar brushes of graft copolymers, such as those with poly(3-hexylthiophene) (P3HT) grafts emanating from the surface-tethered PS(I) chains. acs.org This grafting process can lead to significant stretching of the PS(I) backbone due to increased excluded volume interactions. acs.org The specific adsorption of the P4VP block to polar surfaces has been exploited to pattern the P4VP-b-PS(I) brush, which can then be converted into patterned graft copolymer brushes using KCTP. acs.org

Polymer brushes, characterized by polymer chains tethered to a surface at one end with a density high enough to cause them to extend away from the surface, can be fabricated using surface-initiated polymerization (SIP) techniques. psu.eduresearchgate.net While "grafting to" approaches involve attaching pre-synthesized polymers to a surface, they are often diffusion-limited, resulting in low grafting density. psu.edu "Grafting from" techniques, or SIP, where polymerization is initiated from immobilized species on the surface, typically yield higher grafting densities and greater chain extension. psu.eduresearchgate.net Controlled polymerization techniques like RAFT are attractive for fabricating nanostructures with polymer brushes due to their precise control over molecular weight and polydispersity. psu.edu P4VP-block-poly(p-iodostyrene) (P4VP-b-PS(I)) has been successfully used as a polymer layer for growing P3HT brushes via Kumada catalyst-transfer polycondensation (KCTP). rsc.org

Development of Charge-Transfer Complexes from POLY(P-IODOSTYRENE)

Poly(p-iodostyrene) is a promising candidate for the formation of charge-transfer (CT) complexes. sjsu.edu CT complexes are formed through interactions involving partial transfer of charge between a donor and an acceptor molecule, resulting in unique optical and electronic properties distinct from the individual components. researchgate.netmdpi.com These interactions can include π-π stacking, hydrogen bonds, and electron transfer. researchgate.net The formation of CT complexes is often evidenced by a characteristic absorption band in the visible spectrum. mdpi.com

While the provided search results discuss charge-transfer complexes in general, including those formed by conjugated polymers and small molecule acceptors researchgate.netmdpi.comcore.ac.uk, and mention poly(4-iodostyrene) as promising for making charge-transfer complexes sjsu.edu, specific detailed research findings on the formation and properties of charge-transfer complexes directly derived from poly(p-iodostyrene) in the provided context are limited. However, the potential stems from the electron-withdrawing nature of the iodine substituent on the styrene unit, which could allow PIS to act as an electron acceptor or modify the electronic properties of a polymer backbone when incorporated into copolymers, facilitating CT interactions with suitable electron donors.

Materials for Lithographic Applications (e.g., EUVL Resists)

Poly(p-iodostyrene) and its copolymers are relevant in lithographic applications, particularly as components in photoresists for techniques like Extreme Ultraviolet Lithography (EUVL). euvlitho.com In chemically amplified resists (CARs) used in EUVL, a matrix polymer, a photoacid generator (PAG), and a base quencher are typically present. albany.edumdpi.com The polymer structure plays a crucial role in the resist's performance, including its absorption characteristics and etch resistance. euvlitho.comalbany.edu

Halogenated polystyrenes, including poly(4-iodostyrene), have been investigated for their sensitivity to electron-beam radiation, which is relevant to lithographic processes. psu.edu The introduction of halogen atoms can influence the sensitivity of polymers to radiation. psu.edu In EUVL, the absorption of EUV light by the polymer matrix is critical for acid generation, which catalyzes the deprotection of the polymer and defines the pattern. euvlitho.comalbany.edu Polymers with higher absorption coefficients can lead to increased acid yield. euvlitho.com While fluorine atoms are known to increase absorption, they can decrease acid generation efficiency per photon. euvlitho.com

Studies on halogen-substituted styrene copolymers have shown that the intrinsic sensitivity to electron-beam radiation can be greater than that of the constituent homopolymers, indicating cooperative effects between different monomer units. psu.edu This suggests that copolymers incorporating p-iodostyrene could exhibit enhanced sensitivity in lithographic processes. The etch resistance of resist materials is also crucial for pattern transfer, and polymers with aromatic rings, such as polystyrene derivatives, generally exhibit good etch resistance. albany.edu

Precursors for Optoelectronic Polymers via Post-Functionalization

Poly(p-iodostyrene) serves as a valuable precursor for synthesizing optoelectronic polymers through post-functionalization reactions. The iodine substituent is a reactive site that can undergo various coupling reactions, allowing for the introduction of a wide range of functional groups that can impart optoelectronic properties. sjsu.edu

Post-polymerization functionalization is a powerful strategy to modify the properties of preformed polymer chains without affecting the polymer chain length, allowing for targeted changes in properties like optoelectronic behavior. nih.govresearchgate.netmdpi.com Palladium-catalyzed cross-coupling chemistries, such as the Suzuki coupling reaction, are particularly effective for post-polymerization modification of poly(4-iodostyrene). sjsu.edu The iodobenzene (B50100) side-chain groups in poly(4-iodostyrene) make it a promising candidate for these reactions, enabling the synthesis of styrenic polymers with diverse functionalities. sjsu.edu

This approach allows for the facile introduction of functional units into an accessible precursor polymer. researchgate.net By coupling organoboron compounds with the iodinated sites on the PIS backbone, researchers can graft chromophores, fluorophores, or other functional moieties that contribute to desired optoelectronic properties, such as light emission or charge transport. sjsu.edu This provides a versatile platform for designing and synthesizing new functionalized polymers for applications in organic electronics, sensors, and other optoelectronic devices.

Fundamental Studies in Polymer Chemistry

Poly(p-iodostyrene) plays a role in fundamental studies aimed at understanding the relationship between polymer structure and reactivity, particularly in the context of halogenated polymers.

Investigation of Structure-Reactivity Relationships in Halogenated Polymers

For example, the halogenation of polystyrene is generally assumed to yield the para isomer predominantly due to electronic and steric factors, an assumption that is considered especially valid for the larger iodine atom. dss.go.th Early studies involved the preparation of p-iodostyrene-styrene copolymers by partial iodination of polystyrene. dss.go.th These copolymers readily formed p-cyanostyrene-styrene copolymers through reactions that replaced the iodine with a cyano group, demonstrating the reactivity of the iodine substituent. dss.go.th This conversion also led to changes in solubility properties, consistent with the introduction of the more polar cyano group. dss.go.th

The reactivity of the iodine in PIS in various cross-coupling reactions, such as Suzuki coupling, provides a platform to study how the polymer environment and the nature of the coupling partner affect reaction efficiency and selectivity. sjsu.edursc.org Furthermore, comparing the reactivity of poly(p-iodostyrene) with other halogenated polystyrenes (e.g., poly(p-chlorostyrene), poly(p-bromostyrene)) allows researchers to systematically investigate the influence of the halogen's electronegativity, size, and bond strength on the polymer's chemical behavior and its response to stimuli like radiation. psu.edu These fundamental studies are crucial for the rational design of new functional polymers with tailored properties for specific applications.

Studies on Polymer-Macromolecule Interactions

Poly(p-iodostyrene) (P4IS) has been investigated in studies concerning polymer-macromolecule interactions, particularly its adsorption behavior on inorganic nanoparticles. Research has visualized the polymer chain morphologies of P4IS adsorbed on gold nanoparticles (GNPs) within a polystyrene matrix using annular dark-field scanning transmission electron microscopy. researchgate.net These studies revealed a distinct morphology where 1-2 molecular layers of P4IS encapsulated a GNP, while the remaining P4IS aggregated at the side of the nanoparticle. researchgate.net This phenomenon was attributed to an enthalpy gain in the surrounding layer due to adsorption and an entropy gain for the rest of the polymer chains through aggregation. researchgate.net

Understanding the characteristics of polymer chains adsorbed on inorganic nanoparticles is considered essential for controlling the performance of polymer nanocomposites at a molecular level. researchgate.net The interfacial interactions between polymers and nanoparticles are expected to significantly influence the properties of nanocomposites. researchgate.net However, experiments have sometimes shown little to no change in the glass transition temperature (Tg) in such composites, which is a surprising observation. researchgate.net

Specific interactions, such as hydrogen bonds, can lead to a favorable heat of mixing in polymer blends, contrasting with the general tendency for polymers to be immiscible due to low combinatorial entropy of mixing. kinampark.comiupac.org Studies on the miscibility of high polymers have indicated that mixtures of poly(p-iodostyrene) in polystyrene form an immiscible system. kinampark.com This is in contrast to poly(chlorostyrene) in polystyrene, which was found to be miscible. kinampark.com

While the provided search results offer insights into polymer-nanoparticle interactions involving P4IS and polymer-polymer miscibility, detailed data tables specifically quantifying the interactions of P4IS with other macromolecules like proteins or DNA were not extensively available within the snippets. General studies on protein-polymer and DNA-polymer interactions highlight their importance in various biological and material science contexts nih.govnih.govatdbio.combiorxiv.orgnih.govmdpi.comwur.nlnorthwestern.edugoogleapis.comcore.ac.uk, but specific data for P4IS in these interactions were not found in the provided results.

Development of Novel Polymerization Techniques and Initiator Systems

The synthesis of well-defined halogenated styrenic polymers, including poly(iodostyrene)s, has been explored through the development of novel polymerization techniques and initiator systems. One approach involves the coordination polymerization of p-trimethylsilylstyrene (p-TMSSt) using half-titanocene catalysts, followed by post-modification via silicon-halogen exchange. rsc.org This method has successfully yielded high-molecular-weight syndiotactic poly(p-TMSSt) and poly(ethylene-co-p-TMSSt) with high comonomer content. rsc.org Subsequent halogenation using reagents like iodine chloride or N-bromosuccinimide produced poly(iodostyrene)s or poly(bromostyrene)s. rsc.org This route allows for the preparation of various functionalized polystyrenes from poly(iodostyrene)s through cross-coupling reactions. rsc.org

Another controlled polymerization method applied to 4-iodostyrene (B59768) is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. digitellinc.com This technique offers advantages such as precise control over molecular weight, low dispersity, and the ability to synthesize block polymers or control polymer architecture. digitellinc.com The development of an economically feasible and scalable synthesis route for the 4-iodostyrene monomer was undertaken to facilitate its polymerization by controlled methods like RAFT. digitellinc.com The 4-iodophenyl functional groups on the side chains of poly(4-iodostyrene) are suitable for post-polymer modification using palladium-catalyzed cross-coupling chemistries, such as Suzuki coupling. digitellinc.com

Living anionic polymerization of 4-halostyrenes, including 4-iodostyrene, has also been investigated. acs.org Studies using sec-butyllithium (B1581126) (sec-BuLi) or oligo(α-methylstyryl)lithium (αMSLi) as initiators in tetrahydrofuran (B95107) (THF) at -78 °C showed that while poly(4-chlorostyrene) and poly(4-bromostyrene) could be obtained, no polymeric product of 4-iodostyrene was produced using sec-BuLi, indicating significant side reactions involving the C-I bonds. acs.org However, using αMSLi in the presence of cesium phenoxide (PhOCs) as an additive enabled the quantitative production of poly(4-iodostyrene) with predictable molecular weight and relatively narrow molecular weight distribution (Mw/Mn = 1.2–1.3). acs.org This highlights the importance of the initiator system and additives in achieving controlled polymerization of 4-iodostyrene via anionic polymerization.

Polymer-supported hypervalent iodine reagents, derived from poly(4-iodostyrene), represent another area of development. tandfonline.comthieme-connect.comthieme-connect.com Poly{[4-hydroxy(tosyloxy)iodo]styrene} (PSHTIB), prepared from poly(4-iodostyrene), has been explored as a polymer-supported reagent for reactions such as the conversion of primary carboxamides to alkylammonium tosylates. tandfonline.com An efficient method for preparing poly[4-(diacetoxyiodo)styrene] (PSDIB) from poly(4-iodostyrene) using sodium perborate (B1237305) as the oxidant has also been reported. thieme-connect.comthieme-connect.com This polymeric reagent is used as an oxidizing agent in organic synthesis and can be regenerated and reused. thieme-connect.comthieme-connect.com

Data on Polymerization of 4-Halostyrenes via Anionic Polymerization acs.org

MonomerInitiatorAdditiveConversion (%)Mw/Mn
4-Chlorostyrenesec-BuLiNoneQuantitative~2
4-ChlorostyreneαMSLiNoneQuantitative~2
4-Bromostyrenesec-BuLiNone8.8Multimodal
4-BromostyreneαMSLiNoneComplete-
4-ChlorostyreneαMSLiPhOCsQuantitative<1.1
4-BromostyreneαMSLiPhOCsQuantitative<1.1
4-Iodostyrenesec-BuLiNone0-
4-IodostyreneαMSLiPhOCsQuantitative1.2–1.3

Note: Data is based on research conducted in THF at -78 °C for 5 minutes. acs.org

Computational and Theoretical Studies on Poly P Iodostyrene Systems

Molecular Modeling of Polymer Structure and Conformation

For PPIS, molecular modeling can help predict how the presence of the relatively large iodine atom on the phenyl ring affects chain packing, stiffness, and entanglement compared to polystyrene. Simulations can explore the preferred conformations of the p-iodostyrene repeating unit within the polymer chain and how these local structures influence the global polymer coil dimensions in different environments (e.g., in solution or in the bulk amorphous state). While specific detailed molecular modeling studies solely focused on the structure and conformation of PPIS were not extensively found in the immediate search results, the general applicability of these methods to polymers is well-established schrodinger.comscifiniti.comescholarship.orggithub.io. Studies on related polymers like polystyrene nih.gov and other substituted polystyrenes kinampark.comcapes.gov.br demonstrate the feasibility and utility of molecular modeling in understanding their conformational behavior and interactions. For instance, small-angle scattering studies, which can be interpreted and guided by modeling, have been used to investigate the dimensions and interactions of poly(p-iodostyrene) in blends with polystyrene, indicating an immiscible system kinampark.comcapes.gov.br.

Quantum Chemical Calculations for Reaction Mechanisms and Reactivity

Quantum chemical methods, including ab initio and Density Functional Theory (DFT) calculations, are powerful tools for probing the electronic structure, reaction pathways, and reactivity of molecules. These methods can be applied to study the elementary steps involved in the synthesis of the p-iodostyrene monomer and the subsequent polymerization process, as well as the reactivity of the iodine substituent in post-polymerization modification reactions.

DFT calculations, for example, can be used to determine the optimized geometries and energies of reactants, transition states, and products in a chemical reaction. This allows for the calculation of activation energies and reaction pathways, providing a detailed understanding of the reaction mechanism. For PPIS, quantum chemistry could shed light on the radical or controlled polymerization mechanisms of p-iodostyrene, investigating the stability of intermediates and the energy barriers of propagation and termination steps. The reactivity of the aryl iodide group in post-polymerization reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) sjsu.edu, can also be explored computationally. Quantum chemical calculations can help understand the oxidative addition of the aryl iodide to the palladium catalyst, transmetalation with organoboron compounds, and reductive elimination steps. While direct quantum chemical studies specifically on the polymerization mechanism or post-polymerization modification reactions of PPIS were not prominently featured in the search results, related studies on hypervalent iodine compounds nii.ac.jpacs.org and the application of quantum chemistry to study reaction mechanisms in general are common spectroscopyonline.compyscf.org. Computational studies have been applied to understand halogen bonding interactions, which involve iodine and can influence material design db-thueringen.de. Furthermore, theoretical studies have supported the understanding of bonding in hypervalent iodine species, which are relevant given that PPIS can be used to prepare polymer-supported hypervalent iodine reagents nii.ac.jpacs.orgresearchgate.net.

Simulation of Polymerization Processes

Simulations of polymerization processes aim to model the kinetics and growth of polymer chains, providing insights into factors that influence molecular weight distribution, chain architecture, and reaction rate. Different simulation techniques, such as kinetic Monte Carlo or dynamic simulations, can be employed depending on the level of detail required and the specific polymerization mechanism.

For the synthesis of PPIS, which can be achieved through controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization sjsu.edu, simulations can help optimize reaction conditions. These simulations can model the concentration of active species, chain growth, and chain transfer events over time. By simulating the polymerization process, researchers can predict the resulting molecular weight and dispersity of the polymer under different monomer concentrations, initiator concentrations, and temperature profiles. This is particularly valuable for controlled polymerization methods where achieving precise control over polymer characteristics is crucial. While specific simulations of p-iodostyrene polymerization were not detailed in the provided snippets, the general principles and application of polymerization simulations to control polymer properties are well-established in polymer science mdpi.comnih.govnih.gov. Studies on catalyst-transfer polymerization mechanisms for other polymers highlight the use of theoretical studies to understand and control the polymerization process researchgate.net.

Computational Prediction of Material Responses and Interactions

Computational methods are increasingly used to predict the macroscopic properties and interaction behavior of polymeric materials based on their molecular structure. Techniques such as molecular dynamics, coarse-grained simulations, and machine learning models can be employed to predict properties relevant to the application of PPIS.

Future Research Directions and Outlook for Poly P Iodostyrene

Development of Next-Generation Controlled Polymerization Methodologies

Advancements in controlled polymerization techniques are critical for precisely controlling the molecular weight, dispersity, and architecture of PPI. While Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been demonstrated for the synthesis of well-defined poly(4-iodostyrene) with controlled molecular weight and low dispersity, enabling the creation of block polymers and controlled architectures, further exploration of other controlled polymerization methods is anticipated sjsu.edudigitellinc.com. Future efforts will likely focus on developing living chain-growth polymerizations for p-iodostyrene to achieve even greater control over end-group functionality and polydispersity, potentially adapting techniques successful for other conjugated or functional polymers researchgate.netresearchgate.net. This includes exploring new catalyst systems and polymerization conditions that can tolerate the iodine functionality while providing precise control over the polymerization process. The development of economically feasible and scalable synthesis routes for the p-iodostyrene monomer itself is also a key factor in advancing controlled polymerization efforts sjsu.edudigitellinc.com.

Exploration of Novel Post-Polymerization Modification Reactions

The iodine atom in PPI serves as a highly reactive handle for post-polymerization modification, enabling the introduction of diverse functionalities. While palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, have been demonstrated as effective methods for functionalizing PPI, future research will explore a broader range of coupling chemistries sjsu.edudigitellinc.com. This includes investigating other transition-metal-catalyzed reactions, click chemistry approaches, and other efficient transformations that can be performed on the polymer backbone under mild conditions rsc.org. The goal is to create a diverse library of polymers with tailored properties by grafting various functional groups onto the PPI scaffold rsc.org. This could lead to polymers with enhanced electronic, optical, thermal, or biological properties. Exploring novel reactions that allow for high conversion and are applicable to a wide variety of substrates will be crucial rsc.org.

Design of Tailored POLY(P-IODOSTYRENE)-Based Functional Materials for Emerging Technologies

The ability to precisely control the structure and functionality of PPI through advanced polymerization and post-polymerization modification opens up possibilities for designing tailored materials for emerging technologies. Future research will focus on leveraging the unique properties of PPI and its derivatives for applications such as charge-transfer complexes, polymer-supported reagents, and components in organic electronics sjsu.edudigitellinc.com. The incorporation of PPI into block copolymers or polymer brushes can lead to materials with well-defined microstructures and interfaces, relevant for applications like surface modification, sensors, and membranes researchgate.netcore.ac.ukresearchgate.net. The development of functionalized polyolefins incorporating iodinated styrenic units is also an area with potential applications in textiles, electronics, and foam materials rsc.org. Furthermore, the exploration of halogen bonding interactions involving the iodine substituent could lead to the design of new smart materials with tunable supramolecular assemblies and properties db-thueringen.dersc.org.

Advanced Characterization Techniques for In-Depth Understanding

A deeper understanding of the structure-property relationships in PPI and its modified derivatives requires the application of advanced characterization techniques. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Size Exclusion Chromatography (SEC), Thermal Gravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Infrared (IR) spectroscopy, UV-Visible spectroscopy (UV-vis), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) have been employed, future research will utilize more sophisticated methods to gain detailed insights into polymer microstructure, chain conformation, thermal behavior, and surface properties rsc.orgtheses.frnist.gov. Techniques like advanced scattering methods, solid-state NMR, and high-resolution microscopy will be crucial for correlating molecular structure with macroscopic material performance. researchgate.netroutledge.com

Q & A

Q. What are the established synthesis methods for Poly(p-iodostyrene), and how do reaction conditions influence polymer properties?

Methodological Answer: The most common synthesis routes involve radical polymerization of p-iodostyrene monomers. Key parameters include:

  • Initiators : Azobisisobutyronitrile (AIBN) at 60–80°C yields moderate molecular weights, while photoinitiation allows lower-temperature control .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may reduce iodine incorporation efficiency compared to non-polar solvents .
  • Post-polymerization purification : Dialysis against THF removes unreacted monomers and initiator residues, critical for accurate characterization . Data Consideration: Track monomer conversion via <sup>1</sup>H NMR and confirm iodine content via elemental analysis or X-ray photoelectron spectroscopy (XPS) .

Q. How can researchers characterize the molecular weight and polydispersity of Poly(p-iodostyrene)?

Methodological Answer: Use gel permeation chromatography (GPC) with THF as the eluent and polystyrene standards for calibration. Note:

  • Iodine’s high electron density may require calibration adjustments or alternative methods like MALDI-TOF for low polydispersity samples .
  • Cross-validate with intrinsic viscosity measurements in solvents like chloroform to account for polymer-solvent interactions .

Q. What solvents are compatible with Poly(p-iodostyrene) for processing thin films or composite materials?

Methodological Answer: Solubility tests in halogenated solvents (e.g., chloroform, dichlorobenzene) show optimal results. For film casting:

  • Avoid aqueous or protic solvents due to potential iodine leaching .
  • Annealing films at 80–100°C under nitrogen improves crystallinity, as evidenced by XRD patterns .

Advanced Research Questions

Q. How does the electron-withdrawing iodine substituent influence the reactivity of Poly(p-iodostyrene) in post-polymerization modifications?

Methodological Answer: Iodine’s inductive effect enhances electrophilic aromatic substitution (EAS) at the para position. For example:

  • Suzuki coupling : Use Pd catalysts to replace iodine with aryl groups, monitored via <sup>13</sup>C NMR .
  • Stability trade-offs : Post-modified polymers may exhibit reduced thermal stability (TGA data required; compare decomposition onset pre/post-modification) . Contradiction Alert: Some studies report incomplete substitution due to steric hindrance, necessitating optimized catalyst loading .

Q. What factors explain discrepancies in reported thermal stability of Poly(p-iodostyrene) across studies?

Methodological Answer: Variations arise from:

  • Synthesis conditions : Higher initiator concentrations increase chain defects, lowering Tg (DSC data essential) .
  • Iodine content : Elemental analysis often reveals batch-to-batch inconsistencies; correlate iodine % with TGA mass loss at 200–300°C .
  • Sample preparation : Moisture absorption during film casting accelerates degradation; use inert-atmosphere gloveboxes for reproducible data .

Q. What strategies resolve contradictions in the literature regarding Poly(p-iodostyrene)’s electronic properties?

Methodological Answer: Conflicting conductivity/bandgap values often stem from:

  • Doping methods : Compare iodine vapor doping vs. chemical oxidants (e.g., FeCl3) using UV-Vis-NIR and four-point probe measurements .
  • Morphological effects : AFM or TEM imaging can identify variations in crystallinity or phase separation impacting charge transport . Recommendation: Replicate key studies with controlled doping protocols and report solvent history to ensure comparability .

Q. How can researchers design experiments to probe the chain-transfer mechanisms in Poly(p-iodostyrene) polymerization?

Methodological Answer:

  • Chain-transfer agent (CTA) screening : Test thiols (e.g., dodecanethiol) at 0.1–1.0 eq. relative to monomer, monitoring molecular weight reduction via GPC .
  • Kinetic studies : Use <sup>1</sup>H NMR to track monomer consumption rates and identify intermediate radicals via spin-trapping agents .
  • Computational modeling : DFT calculations (e.g., Gaussian) can predict activation energies for iodine-mediated chain-transfer pathways .

Data Presentation & Reproducibility Guidelines

  • Tables : Include comparative data for synthesis batches (e.g., initiator type, molecular weight, iodine content) .
  • Figures : Use Arrhenius plots for thermal degradation kinetics or XRD patterns to correlate annealing conditions with crystallinity .
  • Replication : Adhere to the Beilstein Journal’s experimental reporting standards, detailing solvent purity, inert atmosphere protocols, and instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.